

An In-depth Technical Guide to the Molecular Structure and Analogues of Fladrafinil

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Compound of Interest		
Compound Name:	Fladrafinil	
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Abstract

Fladrafinil (CRL-40,941) is a synthetic wakefulness-promoting agent and a close structural analogue of modafinil and adrafinil.[1][2] This technical guide provides a comprehensive overview of the molecular structure of **Fladrafinil**, its key analogues, and their pharmacological properties. Detailed synthetic pathways, experimental protocols for pharmacological evaluation, and a comparative analysis of their binding affinities at key molecular targets are presented. Furthermore, this guide elucidates the signaling pathways implicated in the mechanism of action of these compounds, offering valuable insights for researchers and professionals in the field of drug development and neuroscience.

Molecular Structure of Fladrafinil

Fladrafinil, chemically known as 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide, is a derivative of adrafinil where the two phenyl rings are substituted with fluorine atoms at the para position.[2] This structural modification significantly influences its pharmacological profile.

Chemical and Physical Properties:[3][4]

Molecular Formula: C15H13F2NO3S

Molar Mass: 325.33 g/mol



• IUPAC Name: 2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide

CAS Number: 90212-80-9

Appearance: White crystalline powder

Analogues of Fladrafinil

Fladrafinil belongs to a class of eugeroic compounds, with several notable analogues that have been studied for their wakefulness-promoting and cognitive-enhancing effects. The core structure of these analogues is based on a diphenylmethylsulfinylacetamide moiety, with variations in the substituents on the phenyl rings and the terminal amide group.

Key Analogues:

- Adrafinil: The N-hydroxy derivative of modafinil, and a prodrug to modafinil.
- Modafinil: A widely used eugeroic for the treatment of narcolepsy and other sleep disorders.
- Armodafinil: The (R)-enantiomer of modafinil, exhibiting a longer half-life.
- Flmodafinil (CRL-40,940): The amide analogue of Fladrafinil, also featuring bis(p-fluoro) substitution.

Quantitative Data: Binding Affinities

The primary mechanism of action for **Fladrafinil** and its analogues is the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels. The binding affinities (Ki) of these compounds at the dopamine, norepinephrine (NET), and serotonin (SERT) transporters are crucial for understanding their potency and selectivity.



Compound	DAT Ki (nM)	NET Ki (nM)	SERT Ki (nM)
Fladrafinil (CRL- 40,941)	230	-	-
Modafinil	2280	>10000	>10000
Armodafinil	5480	-	-
Flmodafinil (CRL- 40,940)	4090	-	-
JJC8-016	116	-	360

Note: A lower Ki value indicates a higher binding affinity. Data for NET and SERT for some analogues are not readily available in the public domain.

Experimental Protocols Synthesis of Fladrafinil (CRL-40,941)

The synthesis of **Fladrafinil** can be achieved through a multi-step process starting from bis(4-fluorophenyl)methanol. The following is a plausible synthetic route based on established methods for related compounds.

Step 1: Synthesis of bis(4-fluorophenyl)methanol

- Reaction: 4,4'-Difluorobenzophenone is reacted with a Grignard reagent, such as phenylmagnesium bromide, in an ether solvent.
- Procedure: To a solution of 4,4'-difluorobenzophenone in tert-butylmethyl ether,
 phenylmagnesium bromide is added dropwise at room temperature. The reaction mixture is
 then heated to reflux for 3 hours. After cooling, the reaction is quenched with an acidic
 aqueous solution (e.g., 1.0 M HCl). The organic layer is extracted, dried over sodium sulfate,
 and concentrated under reduced pressure to yield bis(4-fluorophenyl)methanol.

Step 2: Synthesis of 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid



- Reaction: Bis(4-fluorophenyl)methanol is reacted with thioglycolic acid in the presence of a strong acid catalyst.
- Procedure: Bis(4-fluorophenyl)methanol and thioglycolic acid are dissolved in trifluoroacetic
 acid and stirred at room temperature for several hours. The solvent is then removed under
 reduced pressure. The resulting crude solid is washed with water and n-hexane and dried to
 afford 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid.

Step 3: Synthesis of 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid

- Reaction: The thioacetic acid derivative is oxidized to the corresponding sulfoxide.
- Procedure: 2-{[bis(4-fluorophenyl)methyl]thio}acetic acid is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as hydrogen peroxide (30%), is added, and the mixture is stirred at a controlled temperature (e.g., 40°C) overnight. The product is then precipitated by the addition of water and purified by recrystallization.

Step 4: Synthesis of Fladrafinil (2-{[bis(4-fluorophenyl)methyl]sulfinyl}-N-hydroxyacetamide)

- Reaction: The carboxylic acid is converted to an N-hydroxyacetamide.
- Procedure: The 2-{[bis(4-fluorophenyl)methyl]sulfinyl}acetic acid is first activated, for example, by converting it to its acid chloride using thionyl chloride or by using a coupling agent like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY). The activated carboxylic acid is then reacted with hydroxylamine hydrochloride in the presence of a base to yield Fladrafinil. The final product is purified by recrystallization.

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.

- Materials:
 - Cell membranes prepared from a cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT).
 - Radioligand: [3H]WIN 35,428 or [3H]BTCP.



- Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 μM Butaclamol or BTCP).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation fluid and a liquid scintillation counter.

Procedure:

- Plate Setup: The assay is performed in triplicate in a 96-well plate.
- Total Binding: To designated wells, add assay buffer, a fixed concentration of the radioligand, and the cell membrane suspension.
- Non-specific Binding (NSB): To another set of wells, add the non-specific binding control, the radioligand, and the cell membrane suspension.
- Competition Binding: To the remaining wells, add serial dilutions of the test compound (e.g., Fladrafinil), the radioligand, and the cell membrane suspension.
- Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 120 minutes) to reach equilibrium.
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
- Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:



- Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where
 [L] is the concentration of the radioligand and Kd is its dissociation constant.

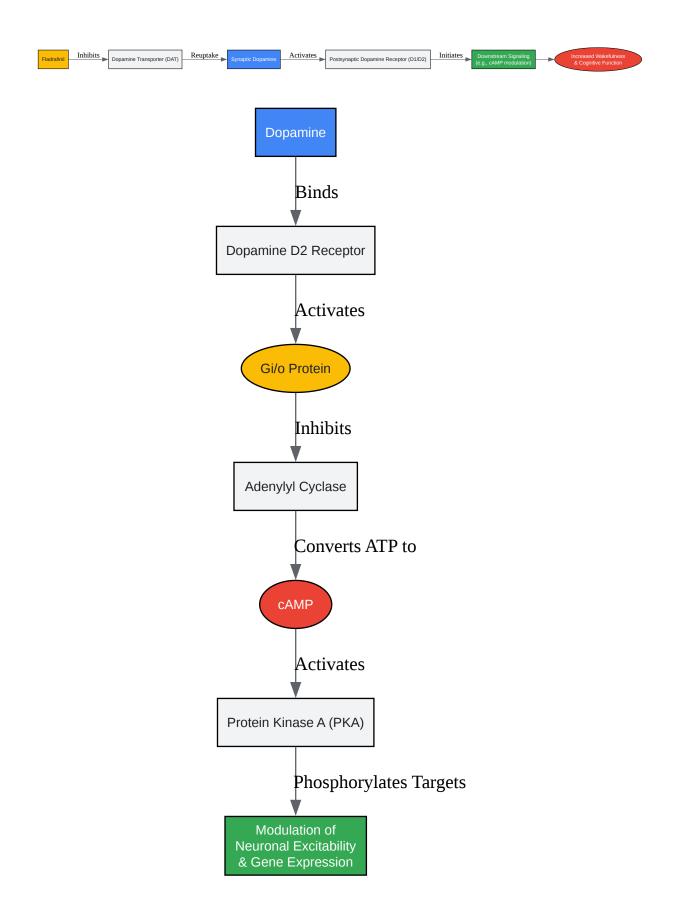
Signaling Pathways and Mechanisms of Action

The wakefulness-promoting effects of **Fladrafinil** and its analogues are primarily attributed to their interaction with several key neurotransmitter systems in the brain.

Dopaminergic System

As a dopamine transporter inhibitor, **Fladrafinil** increases the concentration of dopamine in the synaptic cleft. This leads to enhanced activation of postsynaptic dopamine receptors, particularly D1 and D2 receptors.









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